molecular formula C6H9N7O B14750526 3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide

3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide

Cat. No.: B14750526
M. Wt: 195.18 g/mol
InChI Key: JKSXQQGGLYZARU-UHFFFAOYSA-N
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Description

3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide is a pyrazine derivative known for its versatile pharmacological activities. Pyrazine derivatives are widely recognized for their diverse biological activities, making them significant in various fields such as pharmaceuticals, perfumeries, and food industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide typically involves the reaction of 3,5-diaminopyrazine-2-carboxamide with hydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazine derivatives with different functional groups .

Scientific Research Applications

3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it may interfere with nucleic acid synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide stands out due to its unique combination of amino and hydrazinylidenemethyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H9N7O

Molecular Weight

195.18 g/mol

IUPAC Name

3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C6H9N7O/c7-3-1-10-4(5(8)13-3)6(14)11-2-12-9/h1-2H,9H2,(H4,7,8,13)(H,11,12,14)

InChI Key

JKSXQQGGLYZARU-UHFFFAOYSA-N

Isomeric SMILES

C1=C(N=C(C(=N1)C(=O)N/C=N/N)N)N

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)NC=NN)N)N

Origin of Product

United States

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